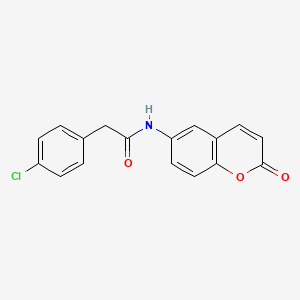![molecular formula C16H23FN2O B5760259 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone](/img/structure/B5760259.png)
1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone is a chemical compound that is widely used in scientific research. This compound is also known as EFDP or 4'-ethyl-4-(3-fluorophenyl)-1-piperazinecarboxaldehyde-1-butanol. It is a potent and selective dopamine transporter inhibitor that has been extensively studied for its potential use in the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the dopamine transporter, this compound increases the amount of dopamine available in the synaptic cleft, which leads to increased activation of dopamine receptors and enhanced dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone are complex and depend on the specific neurological disorder being treated. In general, this compound has been shown to increase dopamine levels in the brain, which can lead to improved mood, motivation, and reward processing. However, it is important to note that excessive dopamine signaling can also lead to adverse effects such as addiction and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone in lab experiments is its high selectivity for the dopamine transporter, which allows researchers to study the specific effects of dopamine signaling on neurological function. However, one of the limitations of using this compound is its potential for abuse and addiction, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone. One area of interest is the development of more selective dopamine transporter inhibitors that can target specific subtypes of dopamine transporters. Another area of interest is the investigation of the long-term effects of dopamine signaling on neurological function and behavior. Additionally, there is a need for further research on the potential risks and benefits of using dopamine transporter inhibitors for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone is a complex process that involves several steps. One of the most commonly used methods for the synthesis of this compound is the reaction of 3-fluoro-4-nitrophenylacetic acid with 4-ethyl-1-piperazinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the intermediate compound 4'-ethyl-4-(3-fluoro-4-nitrophenyl)-1-piperazinecarboxaldehyde, which is then reduced to yield 1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone.
Aplicaciones Científicas De Investigación
1-[4-(4-ethyl-1-piperazinyl)-3-fluorophenyl]-1-butanone has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. This compound has been shown to increase dopamine levels in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and reward.
Propiedades
IUPAC Name |
1-[4-(4-ethylpiperazin-1-yl)-3-fluorophenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-3-5-16(20)13-6-7-15(14(17)12-13)19-10-8-18(4-2)9-11-19/h6-7,12H,3-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDDEPAMENQFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoate](/img/structure/B5760179.png)
![ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5760185.png)
![N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5760217.png)
![ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5760220.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5760227.png)


amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5760244.png)
![N-(2-fluorophenyl)-N'-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5760246.png)
![N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide](/img/structure/B5760262.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5760269.png)


